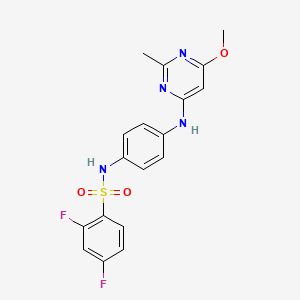

2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O3S/c1-11-21-17(10-18(22-11)27-2)23-13-4-6-14(7-5-13)24-28(25,26)16-8-3-12(19)9-15(16)20/h3-10,24H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJUIBMSOGLOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrimidine-like structures

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural features, it’s plausible that it interacts with its targets via hydrogen bonding and hydrophobic interactions. The presence of the pyrimidine ring and the sulfonamide group could potentially allow for interactions with biological targets.

Biochemical Pathways

Pyrimidine derivatives are known to play key roles in various biochemical processes, including DNA synthesis and repair, signal transduction, and energy metabolism

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic stability remain to be determined. The presence of the difluoro and methoxy groups may influence its absorption and distribution.

Result of Action

Given its structural features, it may have potential inhibitory effects on enzymes or proteins that recognize or bind to pyrimidine-like structures

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its ability to interact with its targets can be influenced by pH. Similarly, temperature can affect the compound’s stability and its interactions with biological targets.

Biological Activity

2,4-Difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structural formula can be described as follows:

- Molecular Formula : C16H13F2N3O4S

- IUPAC Name : this compound

Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific enzymes or receptors involved in disease pathways. The presence of the methoxy and pyrimidine groups suggests potential interactions with various biological targets.

Pharmacological Properties

The compound has been evaluated for its effects on several biological systems. Key findings include:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro tests suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Enzyme Inhibition : The compound has been identified as a reversible inhibitor of DprE1, an essential enzyme in mycobacterial cell wall synthesis, indicating potential use in treating tuberculosis .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study 1 : A study evaluated the antimicrobial activity against Mycobacterium tuberculosis (Mtb), showing an MIC (Minimum Inhibitory Concentration) of 0.39 µg/mL for a closely related compound .

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| B18 | 0.39 | DprE1 |

| TBA-7371 | ~0.5 | DprE1 |

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Pyrimidine Core

The pyrimidine ring and sulfonamide group are critical for target binding. Modifications to these regions significantly alter pharmacological profiles:

Key Observations :

- Methoxy vs.

- Aryl vs. Alkyl Substituents: BD02522422’s p-tolylamino group introduces steric hindrance, which may affect target binding compared to the smaller methoxy group in the target compound .

- Sulfonamide vs. Benzamide : Replacing the sulfonamide with a benzamide (CAS 289629-99-8) eliminates the acidic sulfonamide proton, altering solubility and target interactions .

Pharmacological Analogs: Anti-Cancer and Kinase Inhibitors

Several analogs with the 2,4-difluorobenzenesulfonamide scaffold show marked bioactivity:

Key Observations :

- DHW-208 : Retains the 2,4-difluorobenzenesulfonamide group but replaces the pyrimidine with a quinazoline-pyrrole system. This modification enhances PI3K subunit selectivity .

- GSK-2126458 : Shares the difluoro-sulfonamide motif but incorporates a triazine-morpholine scaffold, improving kinase binding affinity .

- Therapeutic Implications : The target compound’s pyrimidine core may offer a balance between steric accessibility and metabolic stability compared to bulkier analogs like PKI-585.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.